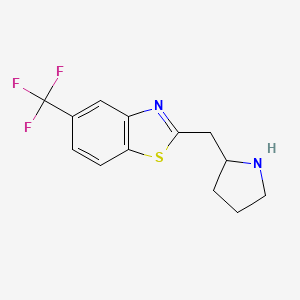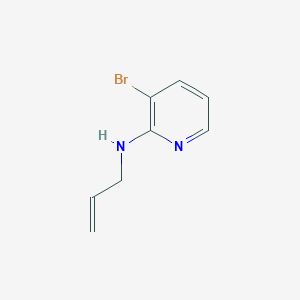
2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine
概要
説明
2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine is a heterocyclic aromatic organic compound characterized by the presence of a pyrazine ring substituted with a chloro group and a 1-methyl-1H-pyrazol-4-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine typically involves the following steps:
Formation of the Pyrazine Core: The pyrazine ring can be synthesized through the condensation of appropriate precursors such as β-diketones with hydrazine.
Substitution Reactions: Chlorination of the pyrazine core can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Introduction of the 1-Methyl-1H-pyrazol-4-yl Group: This can be introduced through nucleophilic substitution reactions involving suitable intermediates.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. Large-scale reactions are conducted under controlled conditions to minimize by-products and ensure safety.
化学反応の分析
Types of Reactions: 2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride can be used to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out with various nucleophiles to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, and alcohols.
Major Products Formed:
Oxidation: Pyrazine derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
科学的研究の応用
2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological systems and as a potential inhibitor in biochemical assays.
Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
類似化合物との比較
2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine is similar to other pyrazine derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
2-Chloro-3-(1H-pyrazol-4-yl)pyrazine: Lacks the methyl group on the pyrazole ring.
3-(1-Methyl-1H-pyrazol-4-yl)pyrazine: Lacks the chloro group on the pyrazine ring.
2-Chloro-3-(1-methyl-1H-pyrazol-3-yl)pyrazine: Different position of the methyl group on the pyrazole ring.
特性
IUPAC Name |
2-chloro-3-(1-methylpyrazol-4-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-13-5-6(4-12-13)7-8(9)11-3-2-10-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPXCIPUGSFEST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B1530259.png)
![4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole](/img/structure/B1530261.png)










![3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1530279.png)
